molecular formula C15H15N5O2 B2634670 N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propionamide CAS No. 900007-65-0

N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propionamide

Cat. No. B2634670
CAS RN: 900007-65-0
M. Wt: 297.318
InChI Key: VJPVCIXAYJSQIR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, pyridone analogues were synthesized by treating N-aryl-2-cyano-3-(4-(diphenylamino)phenyl)acrylamides with malononitrile . The structural elucidation of the products was proven by the collections of spectroscopic methods such as IR, 1H NMR, 13C NMR, and MS data .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic methods. For instance, the IR spectrum can provide information about the functional groups present in the molecule . The 1H NMR and 13C NMR spectra can provide information about the hydrogen and carbon environments in the molecule .

Scientific Research Applications

Synthesis and Biological Evaluation

A significant portion of the research on this compound involves its synthesis and evaluation for various biological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibition effects.

  • Anticancer Activity : Derivatives of N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propionamide have been synthesized and evaluated for their anticancer properties. A study demonstrated the synthesis of novel pyrazolopyrimidine derivatives as potential anticancer agents, showing cytotoxic activity against HCT-116 and MCF-7 cancer cell lines, indicating their promise in cancer therapy (Rahmouni et al., 2016).

  • Anti-inflammatory and Antimicrobial Activities : Research has also highlighted the compound's potential in anti-inflammatory and antimicrobial applications. For instance, pyrazolo[3,4-d]pyrimidine derivatives were found to exhibit significant antimicrobial activity against various bacterial and fungal strains, suggesting their utility in developing new antimicrobial agents (El-sayed et al., 2017).

  • Enzyme Inhibition : The enzyme inhibitory properties of these derivatives have been explored, with findings indicating their potential in targeting specific enzymes involved in disease processes. The COX-2 selective inhibition by pyrazolo[3,4‐d]pyrimidine derivatives underscores their therapeutic potential in managing conditions like inflammation (Raffa et al., 2009).

Advanced Synthesis Techniques

  • Innovative synthesis methods, such as microwave-assisted cyclocondensation, have been employed to generate novel derivatives efficiently. These methods facilitate the rapid synthesis of compounds with potential insecticidal and antibacterial properties, contributing to the field of agrochemicals and pharmaceuticals (Deohate & Palaspagar, 2020).

Photophysical Properties

  • The structural versatility of pyrazolo[3,4-d]pyrimidine derivatives allows for their application in materials science, particularly due to their photophysical properties. This aspect opens avenues for developing novel materials with specific optical characteristics (Moustafa et al., 2022).

properties

IUPAC Name

N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2/c1-3-13(21)18-19-9-16-14-12(15(19)22)8-17-20(14)11-6-4-10(2)5-7-11/h4-9H,3H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJPVCIXAYJSQIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NN1C=NC2=C(C1=O)C=NN2C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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